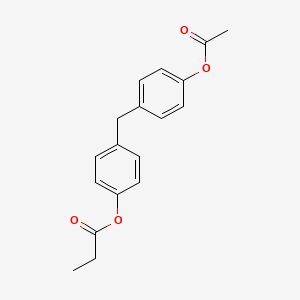

Bisphenol F acetate propionate, epoxy curative, EC-298

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Bisphenol F acetate propionate, epoxy curative, EC-298 is well suited for use in epoxy/(meth)acrylate hybrid thermoset compositions . It does not impede free radical cure, thermoset adhesives, and is used as a curative for epoxy/(meth) acrylate hybrids, hybrid epoxy/free radical thermosets .Physical And Chemical Properties Analysis

Bisphenol F acetate propionate, epoxy curative, EC-298 is a clear colourless to pale yellow liquid . It has a viscosity of 400-700cP . It is soluble in ethanol, ether, chloroform, alkali; slightly soluble in DMSO; insoluble in carbon disulfide .Scientific Research Applications

Epoxy Resin Formulation

Bisphenol F acetate propionate is utilized in the formulation of epoxy resins, which are known for their excellent mechanical properties and chemical resistance. These resins are widely used in coatings, adhesives, and composites. The compound acts as a curative, enhancing the cross-linking density and improving the thermal stability of the final product .

Hybrid Thermoset Compositions

In the field of material science, EC-298 serves as a curative for epoxy/(meth)acrylate hybrid thermoset compositions. These materials combine the properties of thermosetting polymers with those of (meth)acrylates, resulting in products with superior toughness and durability, suitable for high-performance applications .

Medical Device Manufacturing

EC-298 has applications in the production of medical devices. Its role in the fabrication process contributes to the development of devices such as catheters and implants, where biocompatibility and sterilization resistance are critical.

Microelectronics

In microelectronic component fabrication, Bisphenol F acetate propionate is used due to its reliable insulating properties and resistance to thermal degradation. This makes it suitable for use in the production of semiconductors and circuit boards.

Automotive Industry

The automotive industry benefits from the application of EC-298 in the production of parts like fuel injectors and fuel tanks. Its chemical resistance and structural integrity are essential for components exposed to harsh conditions.

Environmental Impact Studies

Research into the environmental impact of chemical compounds includes studying the effects of bisphenols like EC-298. Studies have shown that bisphenols can affect the gut microbiota, leading to potential health implications for wildlife and humans .

Soil Microbiome Research

EC-298 is also relevant in soil microbiome studies, where its presence can influence the bacterial community structure. Understanding these interactions is crucial for assessing the ecological risks of bisphenols in the environment .

Water Treatment Technologies

The compound’s role in water treatment research is emerging, particularly in the development of coatings for pipes and containers that come into contact with potable water. Its resistance to leaching makes it a candidate for ensuring water quality .

Mechanism of Action

Target of Action

The primary targets of Bisphenol F acetate propionate, epoxy curative, EC-298 are epoxy resins and coatings. The compound is used to make epoxy resins and coatings for various applications, such as lacquers, varnishes, liners, adhesives, plastics, water pipes, dental sealants, and food packaging .

Mode of Action

The mechanism of action of EC-298 is based on its chemical structure. The polymer consists of two main components: the bisphenol F acetate propionate and the epoxy curative. The bisphenol F acetate propionate provides the polymer with its thermoplastic properties, while the epoxy curative provides the polymer with its adhesive properties.

Biochemical Pathways

The synthesis pathway for Bisphenol F acetate propionate, epoxy curative, EC-298 involves the reaction of Bisphenol F with acetic anhydride to form Bisphenol F acetate, which is then reacted with propionic anhydride to form Bisphenol F acetate propionate. The resulting product is then reacted with epichlorohydrin to form the epoxy curative EC-298.

Pharmacokinetics

The compound is a clear, colorless to pale yellow liquid with a viscosity of 400-700cp . It has a weight loss of less than or equal to 0.25% at 100°C, indicating its stability under heat .

Result of Action

This results in the formation of strong bonds with other materials, making it well suited for use in epoxy/(meth)acrylate hybrid thermoset compositions .

Safety and Hazards

Bisphenol F acetate propionate, epoxy curative, EC-298 is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or clothing. Avoid ingestion and inhalation .

properties

IUPAC Name |

[4-[(4-acetyloxyphenyl)methyl]phenyl] propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-18(20)22-17-10-6-15(7-11-17)12-14-4-8-16(9-5-14)21-13(2)19/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARUUDOWTQBKKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisphenol F acetate propionate, epoxy curative, EC-298 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Dimethylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B6322826.png)